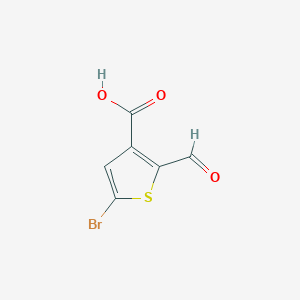

![molecular formula C8H6BFO2S B2509299 4-Fluorobenzo[b]thiophen-2-ylboronic acid CAS No. 1416853-79-6](/img/structure/B2509299.png)

4-Fluorobenzo[b]thiophen-2-ylboronic acid

Vue d'ensemble

Description

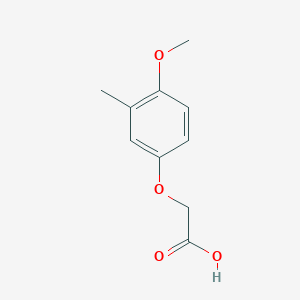

4-Fluorobenzo[b]thiophen-2-ylboronic acid is a useful research compound. Its molecular formula is C8H6BFO2S and its molecular weight is 196. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

Research has demonstrated the synthesis of new molecules incorporating fluorine-containing thiadiazolotriazinones, which exhibited promising antibacterial activities. The study utilized 4-fluoro-3-(phenoxy)phenyl groups, among others, as pharmacophores in the synthesis of biologically active compounds, highlighting the utility of such fluorinated compounds in developing potential antibacterial agents (Holla, Bhat, & Shetty, 2003).

Organic Electronics Enhancement

In the realm of organic electronics, derivatives of 4-fluorobenzoic acid have been applied to modify poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), significantly improving its conductivity. This modification facilitated the use of PEDOT:PSS as a transparent anode in high-efficiency, ITO-free organic solar cells, showcasing the potential of fluorobenzoic acids in enhancing the performance of organic electronic devices (Tan, Zhou, Ji, Huang, & Chen, 2016).

Anti-Lung Cancer Activity

Fluorobenzo[b]pyran derivatives have shown significant anticancer activity, especially against lung cancer. The synthesis of 3-arylmethylene-6-fluoro-2,3-dihydrobenzo[b]pyran-4-ones and their subsequent treatment with phenylhydrazine and thiourea produced compounds that exhibited anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research underscores the potential of fluoro-substituted benzo[b]pyran in developing new anticancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Enhancing Antibiotic Efficacy

Benzo[b]thiophene-2-ylboronic acid derivatives have been identified as potent inhibitors of the class C beta-lactamase enzyme, AmpC. Research focused on optimizing the cell permeation of these inhibitors to improve their efficacy against resistant bacteria. By modulating the properties of the lead compound, researchers were able to enhance its ability to cross bacterial membranes, leading to a significant potentiation of the antibiotic effect of ceftazidime on resistant strains (Venturelli, Tondi, Cancian, Morandi, Cannazza, Segatore, Prati, Amicosante, Shoichet, & Costi, 2007).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(4-Fluorobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids are known to interact with various biological targets, potentially leading to a wide range of biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Fluorobenzo[b]thiophen-2-yl)boronic acid. For instance, the compound is stable and non-flammable, but it may be harmful to the environment . It is soluble in many organic solvents and can undergo chemical reactions under mild conditions to form new compounds .

Orientations Futures

The interest in boronic acids, including 4-Fluorobenzo[b]thiophen-2-ylboronic acid, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

(4-fluoro-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHIMNGLYVVYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2S1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)

![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)

![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)